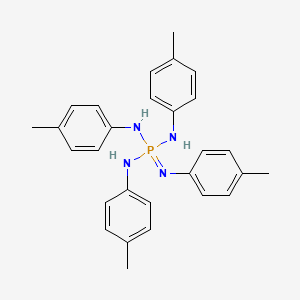
N,N',N'',N'''-Tetrakis(4-methylphenyl)phosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide: is a chemical compound known for its unique structure and properties It is composed of four methylphenyl groups attached to a phosphorimidic triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide typically involves the reaction of phosphorimidic triamide with 4-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product.
Major Products Formed
The major products formed from the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic triamides.
Applications De Recherche Scientifique
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’,N’‘,N’‘’-Tetrakis(4-methoxyphenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-chlorophenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-fluorophenyl)phosphorimidic triamide
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide is unique due to the presence of methyl groups, which can influence its reactivity and interactions compared to other similar compounds with different substituents. The methyl groups can affect the compound’s steric and electronic properties, making it distinct in terms of its chemical behavior and applications.
Propriétés
Numéro CAS |
112981-13-2 |
|---|---|
Formule moléculaire |
C28H31N4P |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[bis(4-methylanilino)-(4-methylphenyl)imino-λ5-phosphanyl]-4-methylaniline |
InChI |
InChI=1S/C28H31N4P/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20,29-31H,1-4H3 |
Clé InChI |
KJOKBHNQCVMSIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NP(=NC2=CC=C(C=C2)C)(NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


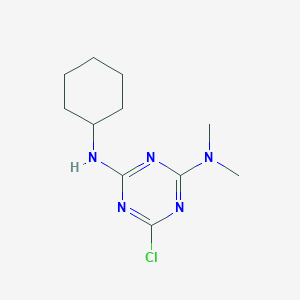
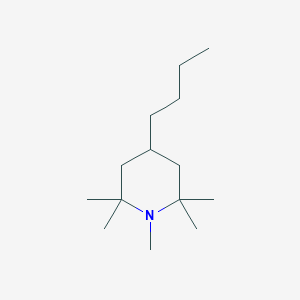
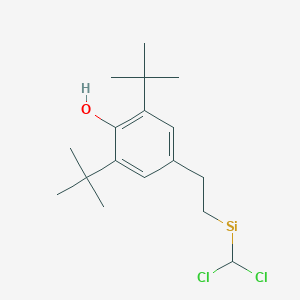
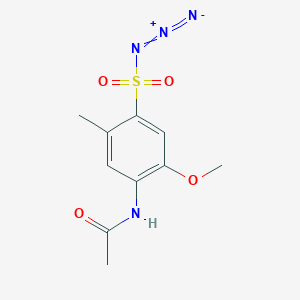
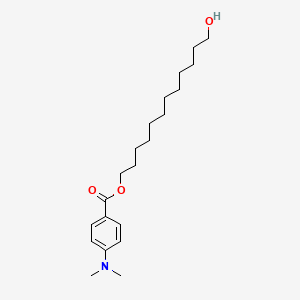
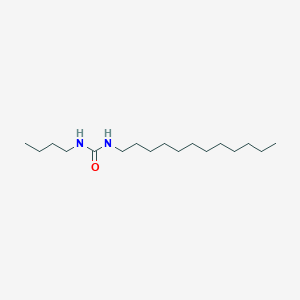
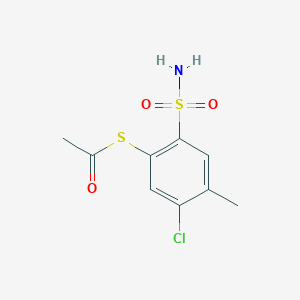
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
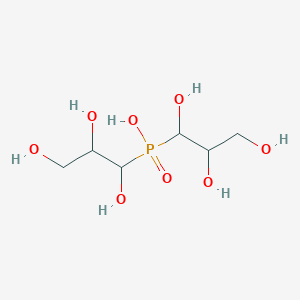
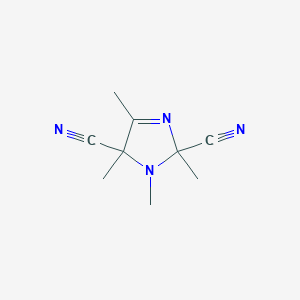
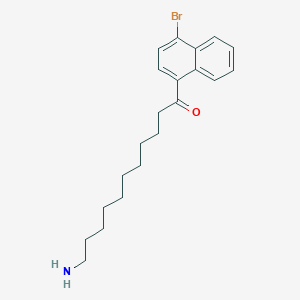

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
